2-(tert-Butyl)-6-fluoro-1h-indol-5-amine
Description
However, the structurally similar isomer 2-(tert-Butyl)-7-fluoro-1H-indol-5-amine (CAS: 952664-95-8) is described in . This section focuses on the latter due to data availability.
Molecular Formula: C₁₂H₁₅FN₂
Molecular Weight: 206.26 g/mol
Purity: 96% (as reported by Alfa Chemistry) .
Key Structural Features:
- Indole core: A bicyclic aromatic heterocycle with nitrogen at position 1.
- Fluorine at position 7: Electron-withdrawing, influencing electronic density and binding affinity. Amine at position 5: A reactive site for derivatization or hydrogen bonding. Applications: While explicit pharmacological data are absent in the evidence, such indole derivatives are commonly explored in medicinal chemistry for targeting serotonin receptors, kinase inhibitors, or antimicrobial agents.
Properties
CAS No. |
952664-73-2 |
|---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoro-1H-indol-5-amine |
InChI |
InChI=1S/C12H15FN2/c1-12(2,3)11-5-7-4-9(14)8(13)6-10(7)15-11/h4-6,15H,14H2,1-3H3 |
InChI Key |
UMFPJGRFCBFPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
6-(Trifluoromethyl)-1H-indazol-5-amine (CAS: 1000373-75-0)
- Core : Indazole (two adjacent nitrogen atoms in the bicyclic system).
- Substituents :
- Trifluoromethyl (-CF₃) at position 6: Strong electron-withdrawing group, enhancing metabolic resistance.
- Amine (-NH₂) at position 5.
- Molecular Weight : 201.15 g/mol (C₈H₆F₃N₃).
- Key Difference : The indazole core may exhibit stronger hydrogen-bonding capacity compared to indole due to the additional nitrogen.
5-(Trifluoromethyl)-1H-indol-6-amine (CAS: 873055-24-4)
- Core : Indole.
- Substituents :
- Trifluoromethyl (-CF₃) at position 5.
- Amine (-NH₂) at position 6.
- Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).
- Key Difference : The reversed positions of -CF₃ and -NH₂ (compared to the target compound) could alter electronic distribution and biological target selectivity.
2-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
- Core : Indole.
- Substituents :
- Fluoro (-F) at position 6.
- Branched alkylamine (-CH(CH₃)₂) at position 3.
- Molecular Weight: Not explicitly stated, but estimated at ~206 g/mol (C₁₂H₁₅FN₂).
- Key Difference : The amine is part of a side chain rather than directly on the indole ring, suggesting divergent reactivity and solubility.
2-(trifluoromethyl)-1H-indol-6-amine (CAS: 1236061-23-6)
- Core : Indole.
- Substituents :
- Trifluoromethyl (-CF₃) at position 2.
- Amine (-NH₂) at position 6.
- Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).
- Key Difference : The -CF₃ group at position 2 may sterically hinder interactions compared to the tert-butyl group in the target compound.
5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine (CAS: 1395492-59-7)
- Core : Benzimidazole-thiazole hybrid.
- Substituents :
- tert-Butyl and methyl groups on benzimidazole.
- Amine on thiazole.
- Molecular Weight: Not provided, but likely >300 g/mol.
Data Table: Comparative Overview
Research Findings and Implications
Substituent Position Effects: Fluorine at position 7 (target compound) vs. 6 () alters electronic density and steric accessibility. For example, fluorine at position 6 in indole derivatives may enhance interactions with polar binding pockets .
Heterocycle Impact :
- Indazole () offers dual nitrogen atoms, enhancing hydrogen-bonding capacity compared to indole, which could improve target affinity in enzyme inhibition .
- Benzimidazole-thiazole hybrids () exhibit extended π-systems, favoring interactions with aromatic residues in protein binding sites .
Trifluoromethyl (-CF₃) vs. Fluoro (-F) :
- -CF₃ groups () provide stronger electron-withdrawing effects and metabolic stability than -F, but may increase molecular weight and steric hindrance .
Amine Positioning :
- Amines directly on the aromatic core (e.g., ) are more reactive in electrophilic substitution or salt formation, whereas alkylamine side chains () offer flexibility in prodrug design .
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